molecular formula C19H13Cl2N7O2 B11325482 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11325482
M. Wt: 442.3 g/mol
InChI Key: JLAUMEMESRFMIR-UHFFFAOYSA-N
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Description

8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a useful research compound. Its molecular formula is C19H13Cl2N7O2 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one (often referred to as "Compound X") is a complex organic molecule with potential biological significance. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H16Cl2O2
  • Molecular Weight: 397.27 g/mol
  • Structure: The compound features a tricyclic framework with dichlorophenyl and methoxyphenyl substituents that may influence its biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with Compound X:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
    • Case Study : In vitro tests demonstrated that derivatives of tricyclic compounds can inhibit the growth of breast and prostate cancer cells through apoptosis induction .
    • Mechanism : The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways.
  • Anti-inflammatory Effects : Compounds containing methoxy and dichlorophenyl groups have been linked to anti-inflammatory properties.
    • Research Findings : A study reported that such compounds reduced pro-inflammatory cytokine production in macrophages .
    • Clinical Relevance : This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Properties : The presence of phenolic structures contributes to antioxidant activity.
    • Experimental Evidence : In vitro assays indicated that similar compounds scavenge free radicals effectively .
    • Implications : This activity may help in preventing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals

Antitumor Mechanisms

Research has focused on the ability of Compound X to target specific signaling pathways involved in cancer progression:

  • Cell Cycle Arrest : It has been observed that the compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated through the inhibition of NF-kB signaling pathways:

  • Cytokine Modulation : The compound significantly downregulated TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Antioxidant Mechanisms

The antioxidant activity is attributed to the ability to donate electrons and stabilize free radicals:

  • DPPH Assay Results : Compound X displayed a notable decrease in DPPH radical concentration compared to control samples.

Properties

Molecular Formula

C19H13Cl2N7O2

Molecular Weight

442.3 g/mol

IUPAC Name

8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H13Cl2N7O2/c1-30-11-4-2-3-9(7-11)15-14-16(18(29)24-23-15)22-19-25-26-27-28(19)17(14)12-6-5-10(20)8-13(12)21/h2-8,17H,1H3,(H,24,29)(H,22,25,27)

InChI Key

JLAUMEMESRFMIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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